

Commercial availability of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid

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Compound of Interest

Compound Name: (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B1462895

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An In-depth Technical Guide to **(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid** (CAS: 1072946-64-5): Properties, Commercial Availability, and Synthetic Applications

Abstract

(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid is a specialized chemical building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifluoromethoxy and cyano substitutions on the phenyl ring impart distinct electronic properties that are highly valuable in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physicochemical properties, commercial availability, and core applications, with a particular focus on its use in palladium-catalyzed cross-coupling reactions. Detailed protocols and workflows are presented to enable researchers and drug development professionals to effectively integrate this versatile reagent into their synthetic programs.

Introduction: The Strategic Value of Substituted Arylboronic Acids

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, becoming an indispensable tool in modern drug discovery.^[1] Within this landscape, arylboronic acids are preeminent reagents due to their general stability to air and moisture, low toxicity, and high functional group tolerance.^{[2][3]}

Compounds like **(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid** are not mere synthons; they are strategic building blocks. The presence of two potent electron-withdrawing groups—the cyano (-CN) and trifluoromethoxy (-OCF₃) moieties—significantly modulates the electronic character of the aromatic ring, thereby influencing the reactivity of the boronic acid and the properties of the final product. This makes it a valuable intermediate for creating novel molecular scaffolds in the search for new therapeutic agents.[3]

Physicochemical Properties and Structural Characteristics

Understanding the fundamental properties of a reagent is critical for its successful application. **(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid** is a solid at room temperature, possessing a unique combination of functional groups that define its reactivity.

Table 1: Key Properties of **(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid**

Property	Value	Source(s)
CAS Number	1072946-64-5	[4][5][6]
Molecular Formula	C ₈ H ₅ BF ₃ NO ₃	[4][5][7]
Molecular Weight	230.94 g/mol	[4][5][7]
Appearance	White to off-white solid/powder	[7][8]
Typical Storage	-20°C, under inert atmosphere	[4]
SMILES String	FC(F) (F)OC1=CC=C(C#N)C=C1B(O)O	[7]

Structural Insights and Reactivity

The core of the molecule's utility lies in its B(OH)₂ group attached to a heavily substituted phenyl ring.

- Lewis Acidity: Phenylboronic acids are mild Lewis acids.[2] The introduction of strong electron-withdrawing groups like -OCF₃ and -CN is known to increase the Lewis acidity of

the boron center.[9] This enhanced acidity can facilitate the crucial transmetalation step in Suzuki-Miyaura coupling reactions, potentially allowing for milder reaction conditions.

- **Stability:** Like many boronic acids, this compound can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[2] This process is often driven by heat or the presence of a dehydrating agent. For this reason, proper storage at low temperatures (-20°C is commonly recommended) is crucial to maintain its integrity and reactivity.[4]

Commercial Availability and Procurement

(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid is available from several chemical suppliers catering to the research and development market. Its availability facilitates its use in early-stage discovery programs without the immediate need for custom synthesis.

Table 2: Selected Commercial Suppliers

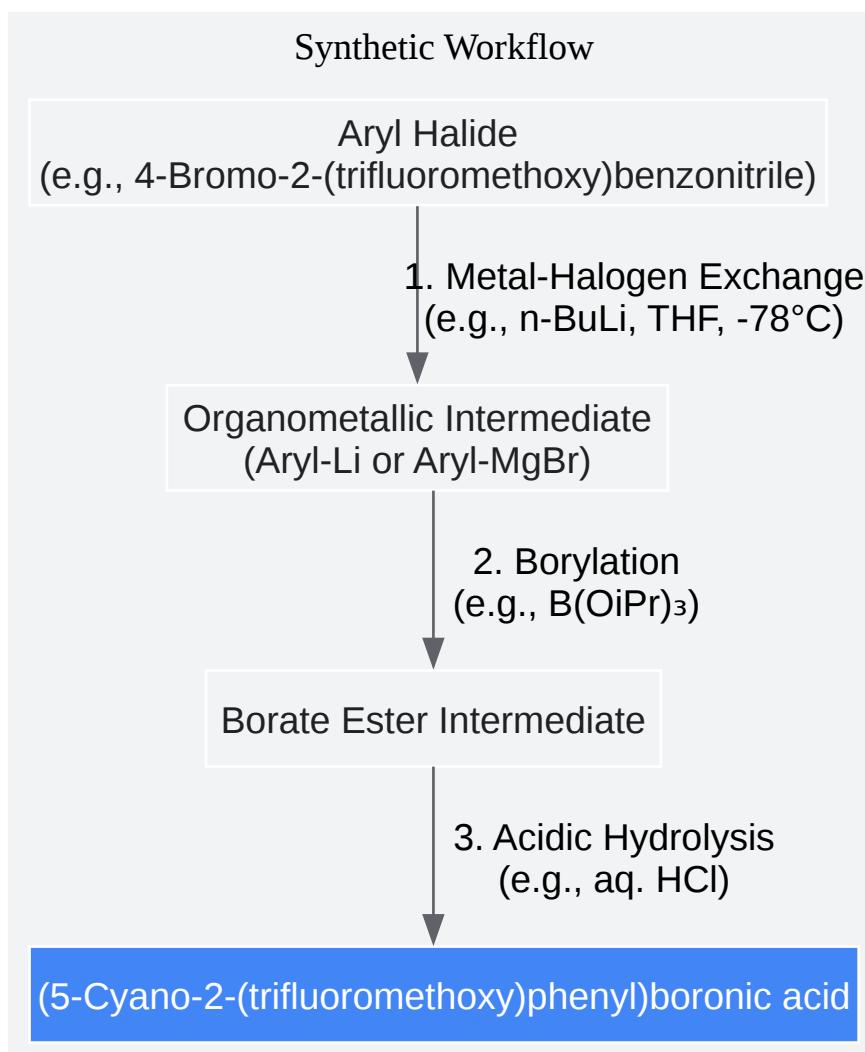
Supplier	Grade / Purity	Notes
Sigma-Aldrich	AldrichCPR	Marketed for early discovery research. The buyer assumes responsibility for confirming identity and purity, as analytical data is not routinely collected for this product line.[7]
United States Biological	Highly Purified	A derivative of Phenylboronic Acid for use in organic synthesis.[4]
Allschoolabs	97%	May contain varying amounts of the corresponding anhydride (boroxine).[6]
CRO SPLENDID LAB	Catalog Product	Offered as a research chemical.[5]

Expert Insight on Procurement: When procuring this reagent, particularly for sensitive catalytic reactions, it is imperative for the researcher to perform their own quality control. Given that

some suppliers state the product may contain anhydride, initial analysis (e.g., by ^1H NMR) is recommended to confirm the integrity of the C-B bond and the ratio of boronic acid to boroxine. This self-validating step ensures reproducibility in subsequent synthetic applications.

Plausible Synthetic Pathway

While this guide focuses on commercial availability, understanding the likely synthetic origin of the molecule is valuable. A common and logical approach to synthesizing arylboronic acids involves the borylation of an organometallic intermediate derived from a corresponding aryl halide.



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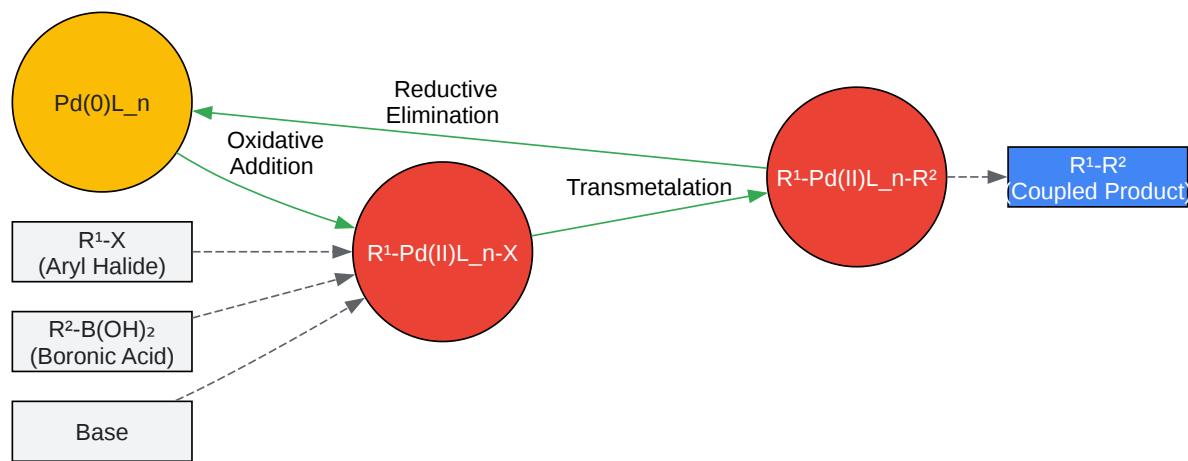
Caption: Generalized synthetic workflow for an arylboronic acid.

Methodology Explained

- Organometallic Formation: The synthesis would likely start from a pre-functionalized aryl halide, such as 4-bromo-2-(trifluoromethoxy)benzonitrile. This precursor undergoes a metal-halogen exchange, typically using an organolithium reagent like n-butyllithium at low temperatures (-78 °C), to generate a highly reactive aryllithium species.
- Borylation: This nucleophilic intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate ($B(OiPr)_3$). The aryllithium attacks the boron atom, displacing one of the alkoxy groups.
- Hydrolysis: The resulting borate ester is not isolated but is directly subjected to acidic aqueous workup. The hydrolysis of the two remaining alkoxy groups yields the final boronic acid product, which can then be isolated and purified.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application for **(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid** in drug development is its use as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a C-C bond between the boronic acid's aryl ring and another sp²-hybridized carbon (from an aryl, vinyl, or heteroaryl halide/triflate).



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling **(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid** with a generic aryl bromide. This is a representative method and must be optimized for specific substrates.

Objective: To synthesize 3'-trifluoromethoxy-4'-cyano-[1,1'-biphenyl]-4-ol.

Reagents & Materials:

- **(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid** (1.2 eq)
- 4-Bromophenol (1.0 eq)
- Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (0.03 eq)

- Potassium Carbonate (K_2CO_3), anhydrous (3.0 eq)
- 1,4-Dioxane, anhydrous
- Water, degassed
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Magnetic stirrer, heating mantle
- Nitrogen or Argon gas supply

Procedure:

- Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
- Reagent Addition: To the flask, add 4-bromophenol (1.0 eq), **(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid** (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
 - Causality: The boronic acid is used in slight excess to ensure complete consumption of the potentially more valuable aryl halide. The base (K_2CO_3) is crucial for activating the boronic acid to facilitate the transmetalation step. $Pd(PPh_3)_4$ is a common and effective pre-catalyst that generates the active $Pd(0)$ species in situ.
- Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration with respect to the limiting reagent).
 - Causality: The dioxane solubilizes the organic reagents, while the water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. Degassing the solvents (e.g., by sparging with argon) is critical to remove dissolved oxygen, which can oxidize and deactivate the $Pd(0)$ catalyst.

- Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
- Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biphenyl product.

Conclusion

(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid is a highly functionalized and commercially available building block that offers significant advantages for synthetic and medicinal chemists. Its distinct electronic profile, driven by the cyano and trifluoromethoxy substituents, provides a powerful lever for tuning molecular properties. By leveraging its reactivity in robust and well-established methodologies like the Suzuki-Miyaura coupling, researchers can efficiently access novel and complex molecular architectures, accelerating the pace of innovation in drug discovery and materials science.

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